Diisobutyl terephthalate

Catalog No.
S1517480
CAS No.
18699-48-4
M.F
C16H22O4
M. Wt
278.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisobutyl terephthalate

CAS Number

18699-48-4

Product Name

Diisobutyl terephthalate

IUPAC Name

bis(2-methylpropyl) benzene-1,4-dicarboxylate

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3

InChI Key

LQKWPGAPADIOSS-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C

Liquid Crystal Research

DBIT exhibits liquid crystalline behavior, meaning it transitions from a crystal phase to a liquid phase with specific optical properties. This characteristic makes it a valuable material for studying liquid crystal dynamics and phase transitions. Researchers utilize DBIT in the development of new liquid crystal materials for various applications, including:

  • Display technology: DBIT can be used in the development of high-performance displays, including liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
  • Optical sensors: DBIT's liquid crystalline properties can be exploited to create optical sensors for detecting changes in pressure, temperature, and other environmental factors [].

Material Science Research

Due to its chemical structure, DBIT can be used as a building block for the synthesis of various polymers. This makes it a valuable tool for material scientists exploring the development of new materials with specific properties. Some potential applications include:

  • Biodegradable polymers: DBIT can be incorporated into the design of biodegradable polymers for various biomedical and environmental applications [].
  • Functional polymers: Researchers can utilize DBIT to create polymers with specific functionalities, such as electrical conductivity or self-assembly properties, for various technological applications.

Organic Chemistry Research

DBIT serves as a useful intermediate in various organic synthesis reactions. Its reactivity allows researchers to introduce specific functional groups into other molecules, facilitating the synthesis of complex organic compounds. This makes DBIT a valuable tool for:

  • Drug discovery: DBIT can be employed in the synthesis of potential drug candidates and drug intermediates [].
  • Material synthesis: Researchers can utilize DBIT as a starting material for the synthesis of new materials with desired properties.

Diisobutyl terephthalate is an organic compound with the molecular formula C16H22O4C_{16}H_{22}O_{4}. It is classified as a diester, formed from terephthalic acid and isobutanol. This compound is notable for its use as a plasticizer, enhancing the flexibility and durability of various polymers. Diisobutyl terephthalate appears as a colorless liquid and is soluble in organic solvents but has limited solubility in water .

, including:

  • Hydrolysis: This reaction can be catalyzed by enzymes or microorganisms, resulting in the formation of terephthalic acid and isobutanol. Hydrolysis is a significant pathway for environmental degradation .
  • Photodegradation: Exposure to sunlight can lead to the breakdown of diisobutyl terephthalate into various degradation products, including phthalic acid and aldehydes .
  • Esterification: The synthesis of diisobutyl terephthalate involves the esterification of terephthalic acid with isobutanol, typically using sulfuric acid as a catalyst. Water is produced as a byproduct during this reaction .

Diisobutyl terephthalate exhibits biological activity primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPAR gamma. This interaction can influence metabolic processes and has implications for reproductive health. The compound can be absorbed through oral ingestion or dermal exposure, leading to its metabolism into mono-isobutyl phthalate and other metabolites .

The synthesis of diisobutyl terephthalate typically involves the following steps:

  • Esterification Reaction:
    • Reacting terephthalic acid with isobutanol in the presence of a catalyst such as sulfuric acid.
    • The reaction proceeds at elevated temperatures to facilitate the formation of the ester bond.
  • Catalysts:
    • Various acids may be employed as catalysts, including sulfuric acid or iron(III) chloride, to enhance the reaction rate and yield .
  • Yield:
    • The yield from this synthesis method can vary, with reported yields around 61% when using sulfuric acid as a catalyst .

Unique FeaturesDiisobutyl phthalatePhthalate esterPlasticizers, cosmeticsKnown for lower density than dibutyl phthalateDibutyl phthalatePhthalate esterPlasticizersMore widely used; higher molecular weightDimethyl terephthalateTerephthalateIntermediate for polyesterUsed primarily in polymer synthesisDiethyl terephthalateTerephthalatePlasticizersSimilar applications but different alkyl groups

Uniqueness of Diisobutyl Terephthalate

Diisobutyl terephthalate stands out due to its specific balance between flexibility and durability, making it particularly valuable in applications requiring high-performance materials. Its unique interaction profile with biological receptors also differentiates it from other similar compounds, highlighting its potential implications for health and environmental safety .

Research indicates that diisobutyl terephthalate interacts with biological systems primarily through its activation of PPAR gamma. This activation can lead to various physiological responses, including alterations in lipid metabolism and potential reproductive effects. Studies have shown that exposure can lead to measurable concentrations of metabolites in urine, indicating its bioavailability and metabolic processing within organisms .

The research trajectory of diisobutyl terephthalate has paralleled the broader development of terephthalic acid esters. While terephthalic acid itself was first isolated from turpentine by French chemist Amédée Cailliot in 1846, the development of its various esters, including DIBT, gained significant industrial momentum after World War II. This period marked the emergence of plasticizers as crucial industrial chemicals, with terephthalic acid diesters becoming increasingly important for polymer applications. The compound has since been the subject of numerous studies focusing on its applications as a plasticizer and potential substitute for other phthalate esters facing regulatory restrictions due to environmental and health concerns.

Classification within Terephthalate Esters

Diisobutyl terephthalate belongs to the family of terephthalic acid diesters, characterized by two ester groups connected to a benzene ring in the para (1,4) positions. Its official chemical designation is bis(2-methylpropyl) benzene-1,4-dicarboxylate, placing it within the broader category of aromatic dicarboxylic acid diesters. Within this classification, DIBT is distinguished by its isobutyl groups attached to the ester linkages, which provide it with unique physical properties that differentiate it from linear-chain analogs.

The structural formula for DIBT can be represented as:

C₆H₄(COOCH₂CH(CH₃)₂)₂

In the hierarchy of terephthalate esters, DIBT is positioned among medium-chain esters, occupying a middle ground between short-chain esters (like dimethyl terephthalate) and long-chain variants (such as dioctyl terephthalate). This positioning influences its physical properties and applications.

Comparative Analysis with Structural Analogs

When compared to its structural analogs, particularly di-n-butyl terephthalate (DBT), diisobutyl terephthalate exhibits distinct physical and chemical properties. Most notably, DIBT has a significantly higher freezing point of approximately 54°C compared to DBT's 16°C. This substantial difference arises from the branched nature of the isobutyl groups in DIBT versus the straight-chain butyl groups in DBT, affecting molecular packing in the solid state.

Table 1: Comparative Properties of Diisobutyl Terephthalate and Related Compounds

CompoundChemical FormulaMelting Point (°C)Key CharacteristicsReference
Diisobutyl TerephthalateC₁₆H₂₂O₄~54Branched alkyl groups, solid at room temperature
Di-n-butyl TerephthalateC₁₆H₂₂O₄~16Linear alkyl groups, liquid at room temperature
n-Butyl Isobutyl TerephthalateC₁₆H₂₂O₄Lower than pure DIBTMixed alkyl groups, improved low-temperature properties

Despite these differences in physical properties, DIBT shares many functional characteristics with DBT, allowing it to serve as a viable substitute in various applications. This substitution potential has become increasingly important as certain phthalate-based plasticizers face regulatory restrictions.

Historical Trends in Industrial Utilization

The industrial utilization of diisobutyl terephthalate has evolved significantly since its introduction. Initially developed as a specialized additive for polymeric materials, DIBT gained traction in the plastics industry during the latter half of the 20th century. Its application trajectory has been influenced by several factors:

  • Expansion of the PVC industry, which created demand for effective plasticizers
  • Growing concerns about certain phthalate esters, particularly those with shorter alkyl chains
  • The search for plasticizers with improved technical properties and safety profiles
  • Regulatory changes affecting competing plasticizers

In Australia and other countries, DIBT has been imported for use in PVC manufacturing, rubber production, and as a component in industrial adhesives. According to the European Council of Plasticisers and Intermediates, DIBT is often employed as a specialized plasticizer in combination with other high molecular weight phthalates, serving as a gelling aid.

Academic Research Significance

In academic research, diisobutyl terephthalate has significance across multiple disciplines:

  • Structure-property relationship studies: DIBT serves as a model compound for investigating how branching in ester groups affects physical properties of materials.

  • Synthesis optimization: Research has focused on improving production methods, including the exploration of novel catalysts such as sulfonated graphene to replace traditional sulfuric acid catalysts.

  • Environmental toxicology: Studies have examined DIBT's environmental fate and potential bioaccumulation in aquatic species, contributing to the broader understanding of terephthalate ester impacts on ecosystems.

  • Alternative plasticizer development: Academic research on DIBT has contributed to the development of alternative plasticizer formulations with improved safety profiles.

  • Polymer science: Investigations into the interaction between DIBT and various polymers have enhanced understanding of plasticizer-polymer compatibility mechanisms.

Recent research has particularly focused on the environmental hazard assessment of DIBT, with studies establishing concentration thresholds for aquatic organisms and terrestrial species.

The synthesis of diisobutyl terephthalate proceeds through direct esterification of terephthalic acid with isobutanol, following a classical nucleophilic acyl substitution mechanism [2]. The reaction involves the formation of a tetrahedral intermediate when the hydroxyl group of isobutanol attacks the carbonyl carbon of the carboxylic acid group [8]. This process occurs through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, formation of the tetrahedral intermediate, and subsequent elimination of water to yield the ester product [11].

The esterification mechanism demonstrates second-order kinetics with respect to the concentration of hydroxyl end groups, indicating that the reaction rate depends on both the acid and alcohol concentrations [21]. The formation of the first ester bond proceeds more readily than the second due to steric hindrance effects associated with the isobutyl group's branched structure [1]. The branched nature of isobutanol creates greater steric constraints compared to linear alcohols, requiring elevated temperatures to achieve complete conversion [4].

The reaction equilibrium strongly favors ester formation when water is continuously removed from the system [1]. The mechanism involves concurrent formation of water as a byproduct, which must be eliminated to drive the reaction toward completion [3]. The presence of the aromatic terephthalic acid backbone provides electron-withdrawing effects that enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the isobutanol molecule [8].

Catalytic Systems in Diisobutyl Terephthalate Synthesis

Conventional Acid-Mediated Catalysis

Conventional acid catalysts remain the predominant choice for diisobutyl terephthalate synthesis due to their proven efficacy and established industrial protocols [6]. Sulfuric acid serves as the most widely employed homogeneous catalyst, typically used at concentrations of 1-2% by volume of the total reaction mixture [6]. Under optimized conditions using sulfuric acid catalysis, conversion rates of 99.5% can be achieved with selectivities reaching 92% for the desired diester product [6].

Titanium-based catalysts, particularly tetraisopropoxy titanate, have gained prominence in industrial applications due to their effectiveness and relatively benign nature [1]. These catalysts operate at concentrations ranging from 100-200 parts per million of titanium, providing catalytic activity comparable to traditional acid systems while offering easier neutralization and removal procedures [1]. The titanium catalyst requires activation through interaction with the reaction medium, forming active species that facilitate the esterification process [9].

Methanesulfonic acid and para-toluenesulfonic acid represent alternative homogeneous catalysts that demonstrate high activity in terephthalate esterification reactions [8]. These catalysts offer advantages in terms of reduced corrosivity compared to sulfuric acid while maintaining comparable catalytic efficiency [30]. The utilization of organic sulfonic acids allows for more controlled reaction conditions and simplified product purification procedures [30].

Table 1: Catalytic Systems for Diisobutyl Terephthalate Synthesis

Catalyst TypeTemperature (°C)Conversion (%)Selectivity (%)Catalyst Loading
Sulfuric Acid120-15099.5922% v/v
Tetraisopropoxy Titanate220-26095-9885-90100-200 ppm Ti
Titanium Tetrabutoxide200-25090-9580-85150-250 ppm Ti
β-Zeolite20010094.110:1 m/m substrate
Heteropolyacids120-18085-9575-855-10% w/w
Ionic Liquids12095-10088-9240-50 mol%

Novel Heterogeneous Catalytic Approaches

Heterogeneous catalytic systems have emerged as promising alternatives for diisobutyl terephthalate synthesis, offering advantages in catalyst recovery, product purification, and environmental sustainability [8]. Beta zeolites demonstrate exceptional performance in terephthalic acid esterification, achieving 100% conversion with 94.1% selectivity under optimized conditions at 200°C [8]. The microporous structure of zeolites provides shape selectivity while the acidic sites facilitate the esterification reaction through proton donation [8].

Sulfated binary oxide catalysts, particularly sulfated zinc oxide-titanium dioxide systems, exhibit remarkable catalytic activity for esterification reactions [27]. These materials demonstrate 100% polyethylene terephthalate conversion with 72% selectivity for the desired products when applied to glycolysis reactions, indicating their potential for direct esterification processes [27]. The sulfated binary oxides maintain their catalytic activity through multiple reaction cycles, demonstrating excellent stability and reusability characteristics [27].

Heteropolyacids represent another class of heterogeneous catalysts showing promise for terephthalate esterification [11]. These materials combine the advantages of homogeneous catalysts in terms of activity with the benefits of heterogeneous systems regarding separation and recovery [11]. Tin-modified heteropolyacids demonstrate enhanced performance compared to unmodified systems, with turnover frequencies indicating efficient catalytic performance [11].

Cellulose nanocrystal-templated zeolite assemblies with high mesoporosity demonstrate superior catalytic performance compared to conventional microporous zeolites [24]. These materials achieve external surface areas of 347 square meters per gram with mesoporous volumes of 0.52 cubic centimeters per gram, providing enhanced accessibility to active sites [24]. The hierarchical pore structure facilitates diffusion of bulky reactants while maintaining high catalytic activity for aromatic ester transformations [24].

Industrial-Scale Synthesis Parameters

Industrial production of diisobutyl terephthalate requires precise control of multiple process parameters to achieve economic viability and product quality specifications [15]. The optimal temperature range for large-scale synthesis spans 220-280°C, with the specific temperature selection depending on the catalyst system employed and desired reaction kinetics [15]. Pressure control becomes critical at industrial scale, with operating pressures typically maintained between 2.7-5.5 bar to prevent alcohol volatilization while ensuring adequate mixing and heat transfer [15].

The molar ratio of isobutanol to dimethyl terephthalate significantly influences both conversion and selectivity in industrial processes [1]. Optimal ratios range from 6:1 to 20:1, with higher ratios favoring complete conversion but requiring more extensive alcohol recovery systems [1]. Industrial plants typically operate at ratios between 8:1 and 12:1 to balance conversion efficiency with economic considerations regarding alcohol recycling [1].

Continuous reactor systems offer advantages for industrial-scale production, allowing for steady-state operation and consistent product quality [1]. The reactor design incorporates distillation columns for methanol removal, with take-off temperatures controlled below the boiling point of isobutanol to prevent alcohol loss [1]. Heat integration becomes essential at industrial scale, with waste heat from the esterification reaction utilized for methanol distillation and alcohol preheating [15].

Water removal efficiency critically determines the extent of reaction completion in industrial systems [1]. Industrial processes achieve water removal rates of 95-98% through optimized distillation systems and appropriate reflux ratios [3]. The continuous removal of reaction byproducts drives the equilibrium toward product formation and prevents hydrolysis reactions that would reduce yield [3].

Table 2: Industrial-Scale Synthesis Parameters

ParameterOptimal RangeImpact on YieldCritical Threshold
Temperature200-260°CDirect correlation up to 260°C220°C minimum
Pressure1.5-2.5 barPrevents alcohol vaporization1.5 bar minimum
Reaction Time6-8 hoursAsymptotic approach to equilibrium6 hours minimum
Alcohol:Dimethyl Terephthalate Ratio6:1 to 20:1Shifts equilibrium toward product6:1 minimum
Catalyst Loading100-200 ppm (Ti)Catalytic activity plateau above 200 ppm75 ppm minimum
Water Removal Rate95-98%Essential for reaction completion90% minimum

Low-Melting Mixtures with Di-n-butyl Terephthalate

The formation of low-melting eutectic mixtures between diisobutyl terephthalate and di-n-butyl terephthalate addresses critical handling and storage challenges associated with pure terephthalate esters [1]. Pure diisobutyl terephthalate exhibits a melting point of 54°C, while di-n-butyl terephthalate melts at 16°C, creating difficulties in cold climate applications and requiring heated storage facilities [1]. Strategic blending of these components produces mixtures with significantly reduced melting points suitable for ambient temperature handling [1].

Optimal low-melting compositions occur at specific blend ratios, with the 50:50 mixture of di-n-butyl terephthalate to diisobutyl terephthalate demonstrating melting points between 8-10°C and exceptional supercooling behavior reaching -22°C [1]. The 75:25 ratio exhibits even lower melting characteristics, with melting events occurring between 6-8°C and supercooling extending to -42°C [1]. These thermal properties result from disruption of crystalline packing due to the different molecular geometries of the linear and branched ester components [1].

The synthesis of these mixtures can be accomplished through direct transesterification of dimethyl terephthalate with mixed alcohol feeds containing both n-butanol and isobutanol [1]. Alternative approaches involve blending pure components followed by catalyst-mediated redistribution reactions [1]. The transesterification process produces statistical mixtures containing di-n-butyl terephthalate, diisobutyl terephthalate, and the mixed ester n-butyl isobutyl terephthalate [1].

Differential scanning calorimetry studies reveal the complex thermal behavior of these mixture systems, with multiple melting events indicating the presence of different crystalline phases [1]. The thermal analysis demonstrates that compositions with higher diisobutyl terephthalate content retain higher melting points, while mixtures rich in di-n-butyl terephthalate exhibit superior low-temperature performance [1].

Table 3: Low-Melting Mixture Compositions and Properties

Composition Ratio (Di-n-butyl:Diisobutyl)Melting Point (°C)Freezing Point (°C)Viscosity at 25°C (cP)Application Suitability
100:0161485Limited cold climate use
75:256-8-4272Excellent low-temperature performance
50:508-10-2258Good low-temperature performance
25:7545-5035-4095Moderate cold resistance
0:1005452125Requires heated storage

Reaction Optimization Strategies

Kinetic Parameters

The kinetic behavior of diisobutyl terephthalate synthesis follows second-order reaction kinetics with respect to hydroxyl end group concentration, indicating a bimolecular mechanism involving both acid and alcohol components [21]. The apparent activation energy for the esterification process ranges from 45-65 kilojoules per mole, depending on the catalyst system employed [36]. Temperature significantly influences reaction rates, with rate constants increasing exponentially according to Arrhenius behavior above 200°C [36].

The pre-exponential factor in the Arrhenius equation demonstrates dependence on catalyst concentration, with higher catalyst loadings resulting in increased frequency factors [9]. The reaction order with respect to terephthalic acid concentration varies with particle size when using heterogeneous solid-liquid systems, indicating mass transfer limitations at larger particle sizes [36]. Optimal particle sizes below 50 microns minimize mass transfer resistance and maximize intrinsic reaction rates [28].

The deacylation step represents the rate-limiting process in the overall reaction mechanism, with computational studies indicating activation barriers of approximately 20.4 kilocalories per mole [25]. This finding aligns with experimental observations showing that the second esterification step proceeds more slowly than the first due to steric hindrance effects from the already-formed ester group [25]. The rate-determining nature of deacylation suggests that catalyst systems specifically designed to facilitate this step could significantly enhance overall reaction rates [25].

Temperature sensitivity analysis reveals optimal operating temperatures between 220-260°C for maximum reaction rates while avoiding thermal degradation [20]. Below 220°C, insufficient thermal energy prevents effective activation of the esterification mechanism [20]. Above 280°C, side reactions including thermal decomposition and unwanted polymerization begin to compete with the desired esterification process [20].

Yield Enhancement Methodologies

Yield optimization in diisobutyl terephthalate synthesis relies primarily on effective water removal strategies that shift the equilibrium toward product formation [3]. Continuous distillation with selective methanol removal at temperatures below 66°C prevents isobutanol loss while maintaining driving force for the reaction [1]. Advanced distillation column designs incorporating packed sections enhance separation efficiency and reduce energy requirements [3].

Pressure optimization represents a critical yield enhancement strategy, with controlled pressure applications between 1.5-2.5 bar preventing reactant vaporization while maintaining adequate reaction kinetics [3]. Higher pressures facilitate enhanced contact between reactants and catalysts, leading to improved reaction efficiency [20]. The pressure effect becomes particularly pronounced at elevated temperatures where alcohol volatility would otherwise limit conversion [20].

Catalyst loading optimization studies demonstrate that titanium concentrations between 100-200 parts per million provide optimal balance between catalytic activity and economic considerations [1]. Concentrations below 75 parts per million result in insufficient catalytic activity, while loadings above 300 parts per million show diminishing returns and complicate product purification [1]. The catalyst distribution throughout the reaction medium critically affects performance, requiring adequate mixing to ensure homogeneous catalyst dispersion [1].

Sequential alcohol addition strategies enhance yields by maintaining optimal alcohol-to-acid ratios throughout the reaction progression [28]. This approach prevents alcohol depletion that could limit reaction rates in later stages while avoiding excessive alcohol concentrations that complicate product separation [28]. The timing and quantity of alcohol additions require careful optimization based on reaction monitoring and kinetic modeling [28].

Microwave-assisted synthesis demonstrates remarkable yield enhancements, reducing reaction times by 2-3 orders of magnitude compared to conventional heating methods [33]. The microwave approach achieves rapid heating and cooling capabilities that facilitate novel reaction pathways and improved selectivity [33]. Energy efficiency improvements of 60-80% compared to conventional heating make microwave synthesis attractive for industrial applications [33].

Green Chemistry Applications to Diisobutyl Terephthalate Synthesis

Solvent-free synthesis methodologies represent significant advances in green chemistry applications for diisobutyl terephthalate production [12]. These approaches eliminate organic solvents entirely, relying on molten reactants and catalysts to achieve high conversion rates while maximizing atom economy [12]. The solvent-free process demonstrates high practical atom economy and overall yield, making it a viable alternative to traditional solvent-based routes [12].

Ionic liquid catalysis offers promising green chemistry solutions through the use of recyclable reaction media with minimal environmental impact [30]. Triethylamine-based ionic liquids demonstrate exceptional performance, achieving full conversion of terephthalic acid in less than 2 hours at 120°C [30]. These systems combine the advantages of homogeneous catalysis with simplified product separation and catalyst recovery [30]. The ionic liquids function both as catalysts and water extractants, eliminating the need for additional drying agents [30].

Biocatalytic approaches utilizing engineered enzymes present emerging opportunities for sustainable diisobutyl terephthalate synthesis [25]. Enzyme systems demonstrate high selectivity under mild reaction conditions, reducing energy requirements and eliminating harsh chemical catalysts [25]. The development of thermostable enzyme variants capable of operating at industrially relevant temperatures expands the potential for biocatalytic processes [25].

Deep eutectic solvents based on zinc salts and urea demonstrate effective catalytic activity for terephthalate esterification while maintaining biodegradability and low toxicity [29]. These systems achieve successful conversions under microwave conditions at 180 watts for 2 minutes, demonstrating rapid reaction kinetics [29]. The deep eutectic solvents can be easily prepared from readily available components and demonstrate excellent recyclability [29].

Heterogeneous catalysis using sustainable materials such as cellulose nanocrystal-templated zeolites provides environmentally benign alternatives to traditional acid catalysts [24]. These materials demonstrate superior catalytic performance while offering easy separation and recovery from reaction mixtures [24]. The synthesis of such catalysts from renewable cellulose sources aligns with circular economy principles and reduces dependence on petroleum-derived materials [24].

Table 4: Green Chemistry Approaches in Diisobutyl Terephthalate Synthesis

ApproachEnvironmental BenefitProcess EfficiencyImplementation Challenge
Solvent-Free SynthesisEliminates organic solventsHigh atom economyHeat transfer limitations
Microwave-Assisted SynthesisReduces energy consumption10-100x faster reactionsEquipment investment
Biocatalytic MethodsBiodegradable catalystsMild reaction conditionsLimited temperature range
Ionic Liquid CatalysisRecyclable reaction mediumHigh selectivityHigh cost of ionic liquids
Heterogeneous CatalysisEasy catalyst separationContinuous operation possibleCatalyst deactivation
Supercritical ConditionsNo organic solvents neededHigh conversion ratesHigh pressure requirements
Deep Eutectic SolventsBiodegradable mediumEnhanced mass transferLimited commercial availability

Supercritical fluid technology enables solvent-free processes with enhanced mass transfer properties and improved reaction kinetics [19]. Carbon dioxide under supercritical conditions provides an environmentally benign reaction medium that can be easily separated from products and recycled [32]. The supercritical approach eliminates organic solvents while providing tunable solvent properties through pressure and temperature adjustment [32].

In Polymeric Systems

Diisobutyl terephthalate functions as a plasticizer through molecular-level interactions with polymer chains, fundamentally altering the mechanical and thermal properties of polymeric materials. The plasticization mechanism involves the incorporation of diisobutyl terephthalate molecules between polymer chains, reducing intermolecular forces and increasing chain mobility [1]. This process operates through the lubricating theory of plasticization, where the plasticizer molecules diffuse into the polymer matrix and weaken van der Waals forces between adjacent polymer chains [2].

The molecular structure of diisobutyl terephthalate, with its aromatic terephthalate core and flexible isobutyl side chains, provides an optimal balance between compatibility and plasticizing efficiency. The aromatic ring structure ensures good solvating strength with polymer systems, while the branched isobutyl groups contribute to reduced viscosity and improved processability [1]. In polyvinyl chloride systems, diisobutyl terephthalate exhibits excellent compatibility with both homopolymer and copolymer vinyl resins, achieving a plasticizing efficiency of 0.86 [3].

The Hansen solubility parameters play a crucial role in determining the compatibility between diisobutyl terephthalate and various polymeric systems. Research indicates that plasticizer-polymer compatibility serves as a stronger determinant of plasticizer performance than molecular size, diffusivity, or viscosity [1]. The Flory-Huggins interaction parameters demonstrate that diisobutyl terephthalate exhibits favorable thermodynamic interactions with multiple polymer matrices, resulting in stable plasticized systems with reduced tendency for exudation [1].

In Cellulose-Based Materials

Diisobutyl terephthalate demonstrates exceptional performance in cellulose-based materials, particularly in cellulose nitrate systems where it functions as the lowest-cost plasticizer option [4]. The compound provides effective plasticization through hydrogen bonding interactions with cellulose hydroxyl groups and physical intercalation between cellulose chains [5]. In cellulose nitrate applications, diisobutyl terephthalate offers superior heat and light stability compared to alternative plasticizers, making it particularly suitable for coating applications [4].

The branched structure of the isobutyl groups in diisobutyl terephthalate contributes to its excellent compatibility with cellulose-based polymers. This structural feature results in lower density and freezing point compared to linear alkyl esters, providing enhanced low-temperature flexibility [5]. The compound exhibits strong gel ability with cellulose nitrate, producing films with excellent stability, flex resistance, adhesion, and water resistance properties [6].

In cellulose acetate systems, diisobutyl terephthalate provides good compatibility and moderate flexibility, with a plasticizing efficiency of 0.84[Performance Analysis]. The mechanism involves disruption of hydrogen bonding networks within the cellulose matrix, allowing for increased chain mobility and reduced brittleness. This results in improved processability and enhanced mechanical properties of the final cellulose-based products [7].

In Elastomeric Compounds

The application of diisobutyl terephthalate in elastomeric compounds involves distinct plasticization mechanisms that differ from those observed in rigid polymer systems. In nitrile rubber applications, diisobutyl terephthalate functions as a softening agent that reduces the glass transition temperature and improves low-temperature flexibility [8]. The compound enhances the processing characteristics of elastomeric compounds by reducing viscosity during mixing and molding operations.

In chlorinated rubber systems, diisobutyl terephthalate provides good processability and compatibility, with a plasticizing efficiency of 0.83[Performance Analysis]. The mechanism involves the migration of plasticizer molecules into the amorphous regions of the elastomer, increasing free volume and promoting chain segment mobility. This results in improved flexibility, elongation at break, and impact resistance of the elastomeric compounds [9].

The molecular interactions between diisobutyl terephthalate and elastomeric polymers are characterized by weak van der Waals forces rather than specific chemical bonding. This allows for reversible plasticization effects while maintaining the fundamental properties of the elastomeric matrix. The branched structure of the isobutyl groups provides steric hindrance that reduces the tendency for plasticizer migration, resulting in improved permanence compared to linear alkyl esters .

Comparative Performance Analysis

Functional Characteristics in Various Matrices

The functional characteristics of diisobutyl terephthalate vary significantly across different polymer matrices, reflecting the compound's versatility as a plasticizer. In polyvinyl chloride systems, the compound demonstrates excellent compatibility and good flexibility characteristics, with low volatility that makes it suitable for applications requiring long-term stability [11]. The refractive index of 1.496 provides optical clarity that is particularly valuable in transparent PVC applications [3].

Comparative analysis reveals that diisobutyl terephthalate exhibits superior performance in cellulose nitrate systems, achieving a plasticizing efficiency of 0.92, which represents the highest efficiency among tested polymer matrices[Performance Analysis]. This exceptional performance is attributed to the compound's ability to form favorable intermolecular interactions with cellulose chains while maintaining low production costs [4].

In coating applications, diisobutyl terephthalate demonstrates excellent solvating power and fast fusing properties, particularly in nitrocellulose coatings where it provides good softening effects with enhanced stability [12]. The compound's compatibility with various resins makes it suitable for use in alkyd resin paints, where it contributes to improved film formation and durability [13].

Structure-Function Relationships

The structure-function relationships of diisobutyl terephthalate are fundamentally determined by its molecular architecture, which consists of a rigid aromatic terephthalate core with flexible isobutyl side chains. This structural configuration provides an optimal balance between rigidity and flexibility, enabling effective plasticization across diverse polymer systems . The para-substituted benzene ring provides higher polarity compared to phthalate esters, contributing to improved solvating strength and lower fusion temperatures [2].

The branched isobutyl groups contribute significantly to the compound's performance characteristics. Unlike linear alkyl chains, the branched structure provides reduced viscosity and improved low-temperature flexibility while maintaining good compatibility with polar polymer systems [5]. This structural feature also contributes to lower density (1.054 g/cm³) compared to linear alkyl esters, providing weight savings in applications where density is a consideration [14].

The ester linkages in diisobutyl terephthalate provide the necessary flexibility for effective plasticization while maintaining sufficient stability for long-term applications. The C16H22O4 molecular formula represents an optimal molecular weight of 278.34 g/mol that balances plasticizing efficiency with reduced volatility [15]. The polar surface area of 52.60 Ų indicates moderate polarity that contributes to good compatibility with polar polymer systems [16].

Application in Coating Technologies

Diisobutyl terephthalate finds extensive application in coating technologies, where it serves as a plasticizer and processing aid in various formulations. In nitrocellulose coatings, the compound provides exceptional performance due to its strong gel ability and excellent compatibility with cellulose nitrate [12]. The plasticizer contributes to improved film formation, enhanced flexibility, and superior adhesion properties in protective coatings [13].

The compound's application in alkyd resin coatings demonstrates its versatility in coating formulations. Research indicates that diisobutyl terephthalate can be incorporated into alkyd resin systems derived from recycled polyethylene terephthalate, contributing to sustainable coating technologies [17]. The plasticizer enhances the flexibility and durability of alkyd coatings while maintaining good chemical resistance properties.

In specialty coating applications, diisobutyl terephthalate provides weather resistance and thermal stability that make it suitable for outdoor applications. The compound's low volatility (vapor pressure of 0.00114 mmHg at 25°C) ensures minimal loss during service, contributing to long-term coating performance [14]. The flash point of 156.6°C provides adequate safety margins for coating processing operations [14].

The use of diisobutyl terephthalate in coating technologies is supported by its excellent solubility in organic solvents and compatibility with various coating additives. The compound can be readily incorporated into solvent-based coating systems, where it contributes to improved flow properties and reduced brittleness of the dried film [18]. In water-based systems, the compound may require specific emulsification techniques to achieve uniform distribution.

Implementation in Printing Systems

The implementation of diisobutyl terephthalate in printing systems represents a specialized application where the compound serves as a plasticizer for printing inks and related formulations. In ink applications, the compound provides improved flexibility and adhesion properties that are essential for high-quality printing on various substrates [12]. The plasticizer contributes to enhanced print quality through improved ink flow and reduced brittleness of the dried ink film.

The compound's compatibility with cellulose-based binders makes it particularly suitable for printing ink formulations based on nitrocellulose or cellulose acetate. In these applications, diisobutyl terephthalate provides the necessary flexibility to prevent cracking and improve adhesion to substrate materials [6]. The plasticizer's low volatility ensures minimal loss during the printing process, contributing to consistent ink performance.

In flexographic printing applications, diisobutyl terephthalate contributes to improved processability and print quality. The compound's ability to reduce viscosity during processing facilitates better ink transfer while maintaining film integrity after drying [19]. The plasticizer's compatibility with various pigments and dyes ensures color stability and prevents bleeding or migration in multi-color printing applications.

The use of diisobutyl terephthalate in printing systems requires careful consideration of migration properties and compatibility with food contact applications. While the compound provides excellent technical performance, regulatory considerations may limit its use in food packaging printing applications [20]. Alternative formulations may be required for applications requiring food contact compliance.

Emerging Application Research

Current research into emerging applications of diisobutyl terephthalate focuses on several promising areas that leverage the compound's unique properties. Research in biodegradable polymers is exploring the use of diisobutyl terephthalate as a plasticizer for bio-based polymer systems, where it may contribute to improved biodegradability while maintaining necessary mechanical properties[Emerging Applications]. This research is particularly relevant for packaging applications where end-of-life considerations are increasingly important.

In medical device applications, preliminary research indicates potential for diisobutyl terephthalate in biocompatible coatings and flexible medical components. The compound's relatively low toxicity profile and excellent plasticizing properties make it a candidate for medical device applications where flexibility and biocompatibility are required[Emerging Applications]. However, extensive biocompatibility testing would be required before commercial implementation.

Research in flexible electronics is investigating the use of diisobutyl terephthalate in polymer substrates for flexible electronic devices. The compound's thermal stability and processing advantages make it suitable for applications requiring flexibility while maintaining electrical insulation properties[Emerging Applications]. This research area is particularly relevant for wearable electronics and flexible display technologies.

Advanced adhesive systems research is exploring the use of diisobutyl terephthalate in high-performance adhesive formulations. The compound's ability to enhance adhesion and flexibility makes it suitable for structural adhesives requiring long-term durability and environmental resistance[Emerging Applications]. This research may lead to applications in automotive and aerospace industries where high-performance adhesives are required.

Market Analysis and Economic Research

The global market for diisobutyl terephthalate demonstrates steady growth prospects, with the market valued at USD 37.5 million in 2024 and projected to reach USD 53.6 million by 2031, representing a compound annual growth rate of 5.3% [21]. This growth is driven by increasing demand for flexible polyvinyl chloride products and expanding applications in the automotive industry[Market Analysis].

Regional analysis indicates that the Asia-Pacific region serves as the leading market for diisobutyl terephthalate, reflecting the region's strong manufacturing base and growing demand for plasticized products[Market Analysis]. Key manufacturers in the region include Zhejiang Bonfor Biotechnology, Hangzhou Qianyang Technology, and Henan Qing'an Chemical, which collectively represent significant market share [21].

Market segmentation by purity levels reveals demand for various grades including 98%, 99%, and 99.5% purity products, with higher purity grades commanding premium pricing for specialized applications[Market Analysis]. The application segmentation shows primary demand from plasticizers, adhesives, coatings, sealants, and inks sectors, with plasticizers representing the largest market segment [22].

Economic research indicates that the market faces challenges from regulatory restrictions and environmental concerns, particularly in regions with stringent chemical regulations[Market Analysis]. However, the compound's favorable environmental profile compared to traditional phthalate plasticizers positions it well for continued growth in markets seeking safer alternatives [23]. The development of bio-based production routes and improved synthesis methods may further enhance the economic viability of diisobutyl terephthalate in emerging applications.

XLogP3

5.7

Melting Point

55.0 °C

Other CAS

18699-48-4

Wikipedia

Terephthalic acid, diisobutyl ester

Dates

Last modified: 08-15-2023

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